molecular formula C19H24N2O4S2 B497414 2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine CAS No. 102009-13-2

2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B497414
CAS No.: 102009-13-2
M. Wt: 408.5g/mol
InChI Key: XDKVHDQHWSUBQV-UHFFFAOYSA-N
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Description

2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine is a chemical compound known for its unique structural features and potential applications in various fields. It is characterized by the presence of a piperazine ring substituted with methyl and sulfonyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU. This reaction leads to the formation of protected piperazines, which can be deprotected using PhSH followed by selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiol groups.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted piperazine derivatives.

Scientific Research Applications

2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may also interact with cellular receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[(4-methylphenyl)sulfonyl]piperazine
  • 2-Methyl-1,4-bis[(4-chlorophenyl)sulfonyl]piperazine
  • 2-Methyl-1,4-bis[(4-methoxyphenyl)sulfonyl]piperazine

Uniqueness

2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-1,4-bis-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-15-4-8-18(9-5-15)26(22,23)20-12-13-21(17(3)14-20)27(24,25)19-10-6-16(2)7-11-19/h4-11,17H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKVHDQHWSUBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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